Digalactosylceramide
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Overview
Description
Digalactosylceramide is a glycosphingolipid, a type of lipid that includes both sugar and fat components. It is known for its role as a receptor for certain bacterial toxins, such as staphylococcal enterotoxin-B, in human kidney proximal tubular cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of digalactosylceramide typically involves the glycosylation of ceramide with galactose. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often uses glycosyltransferases, which facilitate the transfer of galactose to ceramide under mild conditions . Chemical synthesis, on the other hand, may involve the use of protecting groups and catalysts to achieve the desired glycosylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis due to its specificity and efficiency. The use of bioreactors and optimized fermentation conditions can enhance the yield and purity of the product. Additionally, advancements in biotechnological methods have made it possible to produce this compound in a more cost-effective and environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions: Digalactosylceramide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Digalactosylceramide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosphingolipid interactions and their role in cell membranes.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in modulating immune responses and as a target for drug delivery systems.
Mechanism of Action
The mechanism of action of digalactosylceramide involves its interaction with specific molecular targets and pathways. As a receptor for bacterial toxins, it binds to these toxins and facilitates their entry into cells. This interaction can trigger various cellular responses, including immune activation and signal transduction pathways . The precise molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Galactosylceramide: Similar in structure but contains only one galactose unit.
Glucosylceramide: Contains a glucose unit instead of galactose.
Uniqueness: Digalactosylceramide is unique due to its dual galactose units, which confer specific binding properties and biological functions. This structural feature distinguishes it from other glycosphingolipids and makes it particularly valuable in studying specific cellular interactions and developing targeted therapies .
Biological Activity
Digalactosylceramide (DGalCer) is a glycosphingolipid that has garnered attention for its biological activities, particularly in immunology and neurobiology. This article provides a comprehensive overview of DGalCer, focusing on its synthesis, biological functions, and potential therapeutic applications.
Chemical Structure and Synthesis
DGalCer is composed of two galactose sugar moieties linked to a ceramide backbone. The structure can be represented as follows:
The synthesis of DGalCer typically involves the enzymatic or chemical glycosylation of ceramide. Recent advancements in synthetic methodologies have allowed for the creation of various analogs with modified lipid chains, enhancing their biological activity and stability.
1. Role in Immunity
DGalCer has been shown to play a significant role in modulating immune responses. Its interaction with invariant natural killer T (iNKT) cells is particularly noteworthy. Upon recognition by CD1d molecules on antigen-presenting cells, DGalCer activates iNKT cells, leading to the production of various cytokines such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4) .
Table 1: Cytokine Production Induced by DGalCer Activation
Cytokine | Function | Source |
---|---|---|
IFN-γ | Promotes Th1 immune response | iNKT cells |
IL-4 | Induces Th2 immune response | iNKT cells |
TNF-α | Mediates inflammatory response | Macrophages |
Case Study : A Phase I-II clinical trial evaluated the safety and immunological effects of DGalCer-pulsed dendritic cells in patients with advanced lung cancer. The study reported increased levels of iNKT cells post-treatment, suggesting enhanced immune activation .
2. Neuroprotective Effects
DGalCer is also implicated in neurobiology, particularly concerning myelin formation and maintenance. It contributes to the structural integrity of myelin sheaths, which are crucial for proper neuronal function. Studies indicate that DGalCer deficiency may lead to demyelination and neurodegenerative conditions .
Research Findings : In animal models, the administration of DGalCer has been associated with improved outcomes in models of multiple sclerosis, highlighting its potential as a therapeutic agent for demyelinating diseases .
Therapeutic Applications
The immunomodulatory properties of DGalCer have prompted investigations into its use as an adjuvant in cancer immunotherapy. By enhancing iNKT cell activation, DGalCer could improve the efficacy of cancer vaccines and other immunotherapeutic strategies.
Table 2: Potential Therapeutic Applications of DGalCer
Application | Mechanism | Evidence Level |
---|---|---|
Cancer Immunotherapy | Enhances iNKT cell activation | Clinical trials |
Treatment for Demyelinating Diseases | Supports myelin integrity | Preclinical studies |
Vaccine Adjuvant | Boosts immune response | Experimental studies |
Properties
Molecular Formula |
C15H28N2O12 |
---|---|
Molecular Weight |
428.39 g/mol |
IUPAC Name |
(2S)-2-amino-3-hydroxy-N,N-bis[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]propanamide |
InChI |
InChI=1S/C15H28N2O12/c16-4(1-18)13(27)17(14-11(25)9(23)7(21)5(2-19)28-14)15-12(26)10(24)8(22)6(3-20)29-15/h4-12,14-15,18-26H,1-3,16H2/t4-,5+,6+,7-,8-,9-,10-,11+,12+,14?,15?/m0/s1 |
InChI Key |
CXTNKELDSAMJIU-GKOPTVQOSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)N(C2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)C(=O)[C@H](CO)N)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)N(C2C(C(C(C(O2)CO)O)O)O)C(=O)C(CO)N)O)O)O)O |
Origin of Product |
United States |
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